molecular formula C17H12N6O B1674518 LAS38096 CAS No. 851371-22-7

LAS38096

Número de catálogo: B1674518
Número CAS: 851371-22-7
Peso molecular: 316.32 g/mol
Clave InChI: YRPIMMMBNUUYLG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LAS38096 es un antagonista potente, selectivo y eficaz del receptor de adenosina A2B. Tiene un valor de Ki de 17 nM, lo que indica su alta afinidad por este receptor . El compuesto se utiliza principalmente en la investigación científica para estudiar el papel de los receptores de adenosina A2B en diversos procesos fisiológicos y patológicos.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de LAS38096 implica varios pasos. Uno de los pasos clave incluye la reacción de 4-metilpirimidina con 2-furoato de etilo en tetrahidrofurano (THF) anhidro a 0 °C. Esta reacción produce 1-(2-furyl)-2-pirimidin-4-ylethanona, que luego se hace reaccionar con otros reactivos para formar el producto final .

Métodos de Producción Industrial

Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, el compuesto generalmente se sintetiza en laboratorios de investigación bajo condiciones controladas. El proceso implica un control preciso de la temperatura, el uso de disolventes anhidros y pasos de purificación para garantizar una alta pureza y rendimiento.

Análisis De Reacciones Químicas

Tipos de Reacciones

LAS38096 principalmente sufre reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas.

Reactivos y Condiciones Comunes

    Reacciones de Sustitución: Estas reacciones a menudo involucran nucleófilos como aminas o tioles. Las reacciones se llevan a cabo típicamente en solventes polares como dimetilsulfóxido (DMSO) o THF.

    Reacciones de Oxidación: Se pueden utilizar agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.

    Reacciones de Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan comúnmente.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución con aminas pueden producir diversos derivados de amina de this compound.

Aplicaciones Científicas De Investigación

LAS38096 se utiliza ampliamente en la investigación científica debido a su antagonismo selectivo del receptor de adenosina A2B. Algunas de sus aplicaciones incluyen:

    Química: Estudiar la afinidad de unión y selectividad de los antagonistas del receptor de adenosina.

    Biología: Investigar el papel de los receptores de adenosina A2B en las vías de señalización celular.

    Medicina: Explorar posibles aplicaciones terapéuticas en condiciones como el asma, el cáncer y las enfermedades cardiovasculares.

    Industria: Desarrollar nuevos fármacos dirigidos al receptor de adenosina A2B.

Mecanismo De Acción

LAS38096 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor de adenosina A2B. Este receptor participa en diversos procesos fisiológicos, incluida la inflamación, la respuesta inmunitaria y la proliferación celular. Al bloquear el receptor, this compound puede modular estos procesos, lo que lo convierte en una herramienta valiosa en la investigación .

Comparación Con Compuestos Similares

Compuestos Similares

    Taminadenant: Otro antagonista del receptor de adenosina A2B con selectividad y potencia similares.

    Antagonista de adenosina-1: Actúa como un antagonista del receptor de adenosina A3, pero tiene cierta superposición en sus efectos sobre los receptores A2B.

    Teofilina monohidrato: Un alcaloide natural que también antagoniza los receptores de adenosina, pero con menos selectividad.

Unicidad

LAS38096 destaca por su alta selectividad y potencia para el receptor de adenosina A2B. Su valor de Ki de 17 nM es significativamente más bajo que el de muchos otros antagonistas, lo que indica su fuerte afinidad de unión. Esto lo hace particularmente útil en entornos de investigación donde se requiere una modulación precisa del receptor A2B .

Actividad Biológica

LAS38096 is a selective antagonist of the A2B adenosine receptor (A2BAR), which has garnered attention for its potential therapeutic applications, particularly in respiratory diseases and inflammation. This compound is part of a broader class of adenosine receptor ligands that modulate various physiological processes, including immune response and airway reactivity.

This compound operates by selectively inhibiting the A2B adenosine receptor, which is known to play a significant role in mediating inflammatory responses. The compound has demonstrated a high affinity for the A2B receptor with a Ki value of 17 nM, while showing minimal interaction with other adenosine receptor subtypes (Ki > 1,000 nM for A1, A2A, and A3) . This selectivity is crucial for minimizing side effects associated with broader-spectrum adenosine receptor antagonists.

In Vitro Studies

In vitro studies have shown that this compound can inhibit the production of interleukin-6 (IL-6) in human lung fibroblasts when stimulated by NECA (5'-N-ethylcarboxamidoadenosine), a non-selective adenosine receptor agonist. The inhibition occurs in a dose-dependent manner, indicating that this compound effectively blocks the pro-inflammatory signaling pathway activated by A2B receptors .

In Vivo Studies

In animal models, this compound has been tested for its efficacy in reducing airway hyperreactivity and inflammation. Notably, in a mouse model of asthma induced by ragweed exposure, this compound was effective in reducing airway reactivity comparable to montelukast, a commonly used asthma medication . Additionally, it significantly reduced pulmonary fibrosis and inflammation induced by bleomycin treatment in mice, demonstrating its potential as a therapeutic agent for fibrotic lung diseases .

Data Table: Summary of Biological Activity

Parameter Value
Target Receptor A2B Adenosine Receptor
Ki Value 17 nM
Selectivity A1 > 1,000 nM
**A2A > 2,500 nM
**A3 > 1,000 nM
Inhibition of IL-6 Production Dose-dependent
Efficacy in Asthma Model Comparable to Montelukast
Effect on Pulmonary Fibrosis Significant reduction

Case Study 1: Asthma Model

In a controlled study involving mice subjected to ragweed challenges, this compound was administered at a dose of 1 mg/kg intraperitoneally over 14 days. The results indicated a marked reduction in airway hyperreactivity compared to control groups. This study highlights the potential utility of this compound as an anti-inflammatory agent in asthma management.

Case Study 2: Pulmonary Fibrosis

Another study focused on the effects of this compound on bleomycin-induced pulmonary fibrosis. Mice treated with this compound showed significantly reduced levels of macrophage-derived mediators associated with lung remodeling and fibrosis. This finding suggests that this compound may not only alleviate symptoms but also modify disease progression in fibrotic conditions .

Q & A

Basic Research Questions

Q. How can researchers determine the selectivity of LAS38096 for the A2B adenosine receptor?

Methodological Answer:

  • Binding Assays : Measure affinity (Ki) using radioligand competition binding assays with recombinant A2B receptors. This compound exhibits a Ki of 17 nM for A2B, but cross-test against A1, A2A, and A3 receptors to confirm selectivity .
  • Functional Assays : Assess cAMP inhibition in cells expressing human or murine A2B receptors. This compound shows IC50 values of 320–350 nM for NECA-induced cAMP production, with no significant activity on A3-mediated proliferation in melanoma cells .
  • Table 1 : Key Pharmacological Data

Assay TypeTarget ReceptorResultReference
BindingA2BKi = 17 nM
FunctionalHuman A2BIC50 = 340 nM (cAMP)

Q. What methodological steps are critical for characterizing this compound’s anti-inflammatory effects in vitro?

  • Cell Models : Use primary human dermal fibroblasts or murine models to measure IL-6 secretion. This compound reduces NECA-induced IL-6 production dose-dependently (IC50 = 340 nM in humans, 640 nM in mice) .
  • Dose-Response Analysis : Employ nonlinear regression to calculate IC50 values and validate statistical significance (e.g., ANOVA with post-hoc tests) .
  • Control Groups : Include untreated cells and A2B agonist-only groups to isolate receptor-specific effects.

Q. How should researchers differentiate in vitro vs. in vivo pharmacological profiles of this compound?

  • In Vitro : Focus on receptor binding/functional assays and cytokine modulation (e.g., IL-6) in isolated cells .
  • In Vivo : Use preclinical models (e.g., OVA-induced asthma in mice) to evaluate airway hyperreactivity, eosinophil infiltration, and IgE levels. This compound reduced these markers significantly in murine studies .
  • PK/PD Integration : Correlate in vitro IC50 values with plasma concentrations achieved in animal models (e.g., bioavailability >50% in mice/rats/dogs) .

Advanced Research Questions

Q. What experimental models are most appropriate for evaluating this compound’s efficacy in asthma?

  • OVA Sensitization/Challenge Model : Induce allergic asthma in mice via ovalbumin, then administer this compound orally. Measure outcomes:

  • Airway hyperreactivity (methacholine challenge)
  • Mucin production (histopathology)
  • Eosinophil counts (BAL fluid)
  • OVA-specific IgE (ELISA)
    • Species Considerations : Confirm cross-reactivity using humanized A2B receptor models to bridge preclinical and clinical relevance.

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

  • Assay Conditions : Compare buffer composition, cell lines (recombinant vs. primary), and agonist concentrations (e.g., NECA potency varies by system) .
  • Species Variability : Note differences in human vs. murine A2B receptor affinity (e.g., IC50 = 340 nM vs. 640 nM for IL-6 inhibition) .
  • Replication : Follow reproducibility guidelines (e.g., protocols in ) to standardize methods and validate findings.

Q. What pharmacokinetic parameters must be prioritized when designing in vivo studies with this compound?

  • Key Parameters :

SpeciesBioavailabilityHalf-life (t½)Dose Range
Mouse>50%2–4 hrs1–10 mg/kg
Rat>50%3–5 hrs1–10 mg/kg
Dog>50%5–8 hrs1–5 mg/kg
  • Sampling Strategy : Collect plasma/tissue at multiple timepoints to model exposure-response relationships.

Q. How can translational challenges be addressed when moving this compound from preclinical to clinical research?

  • Mechanistic Bridging : Confirm A2B receptor expression in human diseased tissues (e.g., lung biopsies from asthma/COPD patients).
  • Dose Projection : Use allometric scaling from animal PK data, adjusting for human metabolic differences .
  • Biomarker Development : Identify surrogate endpoints (e.g., IL-6 levels) for early-phase clinical trials.

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

  • PICOT Framework :

  • P opulation: Asthmatic murine models/human A2B-expressing cells
  • I ntervention: this compound administration (dose, route)
  • C omparison: Vehicle control or standard therapy (e.g., corticosteroids)
  • O utcome: Airway resistance, cytokine reduction
  • T ime: Acute (24–72 hrs) vs. chronic (weeks) exposure
    • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Q. Which statistical approaches are optimal for analyzing dose-response data in this compound studies?

  • Curve Fitting : Use four-parameter logistic models to derive IC50/EC50 values (e.g., GraphPad Prism).
  • Multivariate Analysis : Apply ANOVA with covariates (e.g., species, dose) to account for experimental variability .
  • Power Analysis : Precalculate sample sizes to detect ≥30% effect sizes (α = 0.05, power = 0.8).

Q. How can researchers ensure reproducibility of this compound’s reported effects across laboratories?

  • Protocol Standardization : Detail buffer recipes, cell passage numbers, and animal husbandry conditions .
  • Data Sharing : Publish raw datasets (e.g., cAMP, IL-6 measurements) in supplementary materials.
  • Collaborative Validation : Partner with independent labs to replicate key findings (e.g., IgE reduction in asthma models) .

Propiedades

IUPAC Name

4-(furan-2-yl)-N-pyridin-3-yl-5-pyrimidin-4-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O/c1-3-12(9-18-6-1)22-17-20-10-13(14-5-7-19-11-21-14)16(23-17)15-4-2-8-24-15/h1-11H,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPIMMMBNUUYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC=C(C(=N2)C3=CC=CO3)C4=NC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471104
Record name UNII-168SF9F04E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851371-22-7
Record name LAS-38096
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851371227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-168SF9F04E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAS-38096
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/168SF9F04E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.